2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide
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Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is a complex organic compound that features both pyrimidine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrimidine and benzimidazole intermediates. These intermediates are then coupled through a series of reactions involving amination and acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with similar structural features.
1,2,4-Trisubstituted imidazoles: Compounds with similar heterocyclic structures.
Uniqueness
What sets 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide apart is its unique combination of pyrimidine and benzimidazole rings, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H20N6O/c1-11-8-12(2)21-17(20-11)19-10-16(24)18-9-15-22-13-6-4-5-7-14(13)23(15)3/h4-8H,9-10H2,1-3H3,(H,18,24)(H,19,20,21) |
InChI Key |
COKAIPNDTKHSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCC2=NC3=CC=CC=C3N2C)C |
Origin of Product |
United States |
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